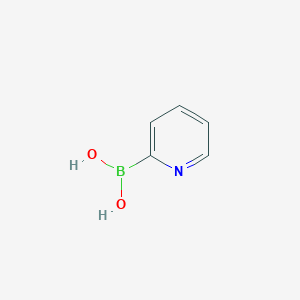

2-Pyridineboronic acid

Description

Significance of Pyridine-Based Organoboron Compounds in Chemical Sciences

Pyridine-based organoboron compounds, including 2-Pyridineboronic acid and its derivatives, are of immense importance in various fields of chemistry. researchgate.net Their significance stems from the unique combination of the pyridine (B92270) moiety and the boronic acid group. The pyridine ring, an electron-deficient heterocycle, imparts specific electronic properties and can act as a ligand in coordination chemistry. researchgate.net The boronic acid functionality is a versatile handle for a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net

This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex molecules, such as biaryls and poly-heterocycles, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science. researchgate.netsmolecule.com The ability of pyridine-based organoboron compounds to participate in these reactions has made them indispensable tools for medicinal chemists in drug discovery and for materials scientists in the development of novel functional materials. researchgate.netsmolecule.com Furthermore, the interaction of the boron center with the pyridine nitrogen can lead to unique reactivity and stability profiles, expanding their synthetic utility. researchgate.net The development of stable and reactive pyridine-based boron reagents continues to be an active area of research, driven by the ever-increasing demand for efficient and selective synthetic methodologies. arkat-usa.org

Historical Context of 2-Pyridineboronic Acid in Synthetic Chemistry

The journey of 2-Pyridineboronic acid in synthetic chemistry is marked by initial challenges related to its stability. Early attempts to isolate 2-Pyridineboronic acid were often unsuccessful due to its propensity to decompose. google.com This instability hindered its widespread application in the early days of organoboron chemistry. researchgate.net A significant breakthrough came with the development of methods to generate and use 2-pyridylboron reagents in situ, or through the synthesis of more stable derivatives like boronate esters. researchgate.netarkat-usa.org

The seminal work on the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent development paved the way for the use of a broad range of organoboron compounds, including those derived from pyridine. researchgate.net However, the specific challenges associated with the synthesis and handling of 2-Pyridineboronic acid meant that its full potential was not realized until more robust synthetic protocols were established. These methods often involve the metal-halogen exchange of 2-halopyridines followed by borylation. arkat-usa.org The development of air- and moisture-stable 2-pyridylboronate esters, such as those derived from N-phenyldiethanolamine, was a crucial step forward, enabling more reliable and reproducible cross-coupling reactions. researchgate.net

Scope and Research Trajectory of 2-Pyridineboronic Acid Studies

The research trajectory of 2-Pyridineboronic acid has evolved from overcoming initial synthetic hurdles to exploring its vast potential in various chemical applications. Current research focuses on several key areas:

Development of Novel Synthetic Methods: Chemists continue to devise more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2-Pyridineboronic acid and its derivatives. arkat-usa.org This includes the exploration of new catalysts and reaction conditions for C-H borylation, which offers a more atom-economical approach compared to traditional methods. arkat-usa.org

Expansion of Synthetic Applications: Beyond the Suzuki-Miyaura reaction, researchers are investigating the use of 2-Pyridineboronic acid in other transition-metal-catalyzed cross-coupling reactions and other transformations. chemicalbook.com Its use as a precursor for other functionalized pyridines is also an active area of investigation.

Medicinal Chemistry: A significant portion of research is dedicated to the incorporation of the 2-pyridyl moiety into biologically active molecules. smolecule.com The unique properties of the pyridine ring can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Materials Science: The coordinating ability of the pyridine nitrogen in conjunction with the boronic acid group makes 2-Pyridineboronic acid and its derivatives attractive building blocks for the synthesis of luminescent materials, sensors, and polymers with tailored electronic and optical properties. bohrium.commdpi.comacs.org

The ongoing research into 2-Pyridineboronic acid underscores its enduring importance in synthetic chemistry and its potential to contribute to advancements in medicine, materials science, and beyond.

Chemical and Physical Properties of 2-Pyridineboronic Acid

| Property | Value | Source |

| CAS Number | 197958-29-5 | sigmaaldrich.com |

| Molecular Formula | C5H6BNO2 | sigmaaldrich.com |

| Molecular Weight | 122.92 g/mol | nih.gov |

| Appearance | White to light yellow crystal powder | echemi.com |

| Melting Point | >300 °C | echemi.com |

| Boiling Point | 308.8±34.0 °C (Predicted) | echemi.com |

| Density | 1.2±0.1 g/cm³ | chemsrc.com |

| Flash Point | 140.5±25.7 °C | chemsrc.com |

| Solubility | Soluble in many organic solvents | bohrium.com |

Properties

IUPAC Name |

pyridin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLDUMMLRZFROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376414 | |

| Record name | 2-Pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197958-29-5 | |

| Record name | 2-Pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridineboronic Acid and Its Derivatives

Direct Boronylation Strategies for the Pyridine (B92270) Nucleus

Direct borylation methods introduce a boron-containing functional group directly onto the pyridine ring. These strategies are often favored for their atom economy and can be categorized based on the key bond-forming step.

Halogen-Metal Exchange and Subsequent Borylation Approaches

The halogen-metal exchange followed by borylation is a foundational and frequently utilized method for preparing pyridinylboronic acids and their esters. arkat-usa.org This approach is often considered the most reliable and cost-effective, especially for large-scale preparations. arkat-usa.org The general procedure involves two main protocols, typically using either an organolithium (RLi) or an organomagnesium halide (RMgX) reagent. arkat-usa.org

The process begins with the reaction of a halopyridine, most commonly a 2-bromopyridine (B144113) or 2-iodopyridine, with the organometallic reagent at low temperatures. researchgate.netarkat-usa.orggoogle.com This step generates a highly reactive pyridyl-lithium or pyridyl-magnesium intermediate. Subsequently, this intermediate is treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. google.comchemicalbook.com The final step is hydrolysis, typically under acidic conditions, to yield the desired pyridineboronic acid. While effective for bromo- and iodopyridines, this method is generally less successful with chloropyridines and fluoropyridines. arkat-usa.org To enhance stability, the resulting boronic acids are often converted to more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates. nih.gov

Table 1: Examples of Halogen-Metal Exchange and Borylation

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | 1. n-BuLi, THF, -78°C; 2. Triisopropyl borate; 3. MIDA, DMSO, 115°C | 2-Pyridyl MIDA boronate | 55 | nih.gov |

| 2-Bromopyridine | 1. n-BuLi, Toluene/THF, -30°C; 2. B(i-PrO)3; 3. HCl | 2-Pyridineboronic acid | 81 | chemicalbook.com |

| 2-Bromopyridine | 1. Cyclohexylmagnesium chloride, THF/ether; 2. Triisopropyl borate | 2-Pyridineboronic acid isopropyl ester | 24 | google.com |

| 2-Bromopyridine | 1. Cyclohexylmagnesium chloride, THF/ether; 2. 2-Cyclohexyloxy-4,4,5,5,-tetramethyl- nih.govarkat-usa.orgnih.govdioxaborolane | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 52.5 | google.com |

| 3-Bromopyridine | 1. n-BuLi; 2. Triisopropyl borate; 3. Aqueous workup | 3-Pyridineboronic acid | 87 | researchgate.net |

Directed Ortho-Metallation (DoM) Followed by Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. dergipark.org.trarkat-usa.org In the context of pyridine synthesis, a directing group (DG) on the pyridine ring guides the deprotonation by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to the adjacent ortho position. dergipark.org.tracs.orgharvard.edu This generates a lithiated intermediate that can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic ester group. dergipark.org.tracs.org

This method avoids the often difficult isolation of unstable pyridyl boronic acids by allowing for one-pot procedures that proceed directly to cross-coupling reactions. acs.org A variety of directing groups can be employed, including carboxamides, carbamates, and methoxy (B1213986) groups. dergipark.org.tracs.orgharvard.edu For instance, 2-chloro-6-methoxypyridine (B123196) can be lithiated with LDA and then treated with triisopropylborate to yield 6-chloro-2-methoxypyridin-3-ylboronic acid. dergipark.org.tr This approach provides access to a range of substituted azabiaryls through a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence. acs.org

Transition-Metal-Catalyzed C-H and C-F Borylation Methods

Transition-metal-catalyzed borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroaryl boronates. thieme-connect.denih.gov This approach directly converts C-H or C-F bonds to C-B bonds, offering a powerful alternative to traditional methods that require pre-functionalized starting materials.

Iridium-catalyzed C-H borylation is a valuable tool for the preparation of pyridyl boronates. nih.govrsc.org However, the reaction can be challenging due to the coordination of the pyridine nitrogen's lone pair to the iridium catalyst, which can lead to catalyst inhibition and low reactivity. nih.govthieme-connect.dersc.org This issue is particularly pronounced for the synthesis of boronate esters ortho to the nitrogen atom, which are also prone to rapid protodeborylation. nih.govrsc.org

To overcome these challenges, strategies have been developed that involve the use of substituted pyridines. nih.govthieme-connect.dersc.org The presence of a substituent at the C-2 position can mitigate catalyst inhibition. nih.govrsc.org If this substituent is sufficiently electron-withdrawing, it can also slow down the rate of protodeborylation, allowing for the isolation and purification of the C-6 boronate ester. nih.govrsc.org The regioselectivity of the borylation is influenced by a combination of steric and electronic factors. researchgate.net For example, the borylation of trifluoromethyl-substituted pyridines can be directed to the α, β, or γ position depending on the substitution pattern. acs.orgnih.gov These reactions are often carried out neatly, without the need for a solvent, and are compatible with various functional groups. acs.orgnih.gov

Table 2: Examples of Iridium-Catalyzed C-H Borylation of Pyridines

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-bis-Trifluoromethyl-pyridine | [Ir(cod)Cl]2, dtbbpy, Pinacolborane | 2,3-bis(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 82 | acs.org |

| 2,6-Dichloropyridine | Iridium catalyst | 4-Borylated 2,6-dichloropyridine | - | researchgate.net |

| Pyridine | Iridium catalyst | Mixture of 3- and 4-borylated pyridine (67% meta-selectivity) | - | researchgate.net |

| 2,4-Dimethylpyridine | Iridium catalyst | Predominantly meta-borylated product | - | researchgate.net |

Rhodium-catalyzed C-F bond borylation presents a method for the synthesis of borylated fluoroarenes. nih.gov This reaction allows for the ortho-selective borylation of polyfluoroarenes that are substituted with a pyridine ring. nih.govresearchgate.net The process is typically carried out under mild conditions using a commercially available rhodium catalyst, such as [Rh(cod)2]BF4, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). nih.gov This methodology has a broad substrate scope and can even be applied to monofluoroarenes. nih.gov Preliminary mechanistic studies suggest that the reaction may proceed through a Rh(III)/Rh(V) catalytic cycle. nih.gov

Cross-Coupling Based Synthetic Routes

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and can be adapted for the synthesis of 2-pyridineboronic acid derivatives. researchgate.netnih.gov In a key variation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane provides a direct route to pyridinylboronic esters. arkat-usa.org This method is advantageous as it often proceeds under milder conditions and exhibits good functional group tolerance.

The instability of 2-pyridylboronic acids has led to the development of more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine boronates, which can be effectively used in Suzuki-Miyaura reactions. researchgate.netnih.govsigmaaldrich.com For instance, lithium triisopropyl 2-pyridylboronates, prepared in one step from the corresponding 2-bromo- or 2-iodopyridine, have been successfully coupled with a range of aryl and heteroaryl bromides and chlorides using a palladium catalyst system. nih.gov

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents

One of the most powerful and direct methods for synthesizing aryl and heteroaryl boronic acids is the palladium-catalyzed borylation of the corresponding halides. upenn.edu This methodology is applicable to the synthesis of 2-pyridineboronic acid derivatives from readily available 2-halopyridines, such as 2-bromopyridine or 2-chloropyridine. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and a diboron reagent. arkat-usa.orgupenn.edu

Common diboron reagents used in this transformation include bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (B82485) (B₂(OH)₄). upenn.edu The use of B₂(OH)₄ is particularly advantageous as it is a more atom-economical and environmentally benign boron source compared to B₂pin₂. upenn.edu The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. upenn.edu The initial product can be the boronic acid or a boronate ester, depending on the diboron reagent and workup conditions. The development of air-stable palladium catalysts has further enhanced the practicality and efficiency of preparing these often unstable boronic esters. digitellinc.com

[4+2] Cycloaddition Approaches to Pyridinylboronic Acid Scaffolds

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, represent a potent strategy for constructing six-membered rings. libretexts.org In the context of pyridine synthesis, a hetero-Diels-Alder reaction involving a 1-azadiene (a four-π-electron component containing a nitrogen atom) and a two-π-electron dienophile can be used to assemble the pyridine ring. rsc.org

This approach allows for the construction of the pyridinylboronic acid scaffold itself. arkat-usa.org By using dienophiles or dienes that are appropriately substituted with a boron moiety, the boronic acid or ester group can be incorporated during the ring-forming step. This strategy offers an alternative to the functionalization of a pre-existing pyridine ring and provides access to complex substitution patterns that might be difficult to achieve through other methods. rsc.org

Strategies for Enhancing Stability and Isolability of 2-Pyridineboronic Acid Derivatives

The notorious instability of 2-pyridineboronic acid, largely due to facile protodeboronation, has driven the development of numerous strategies to enhance its stability and allow for its isolation and storage. arkat-usa.orgacs.org The primary approach involves the conversion of the highly reactive boronic acid to a less reactive and more stable derivative, typically a boronate ester. arkat-usa.org

Synthesis of Air-Stable Pyridyl Boronic Esters

The formation of boronate esters by reacting the boronic acid with a diol is a common stabilization strategy. For 2-pyridyl systems, specific diols and related ligands have been developed that confer exceptional stability, often through the formation of an intramolecular dative bond between the pyridine nitrogen and the boron atom.

A significant breakthrough in the handling of unstable boronic acids was the development of N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com 2-Pyridyl MIDA boronate is an air-stable, crystalline, and chromatographically stable solid that can be easily isolated and stored long-term. acs.orgsigmaaldrich.comnih.gov This stability is attributed to the trivalent N-methyliminodiacetic acid ligand, which forms a robust complex with the boron atom, changing its hybridization from sp² to sp³. sigmaaldrich.com

A general and scalable method for the synthesis of 2-pyridyl and other heterocyclic MIDA boronates involves the reaction of the corresponding 2-bromopyridine with a trialkyl borate, followed by direct transligation of the resulting trialkoxyborate salt with MIDA at elevated temperatures in DMSO. acs.orgnih.govresearchgate.net This protocol has been successfully applied to a range of substituted 2-bromopyridines, providing access to a variety of stable 2-pyridyl MIDA boronate building blocks. nih.gov These MIDA boronates serve as "slow-release" surrogates for the parent boronic acid under specific basic aqueous conditions used in cross-coupling reactions. wikipedia.orgsigmaaldrich.com

Table 1: Examples of 2-Pyridyl MIDA Boronates Synthesized from Substituted 2-Bromopyridines

| Entry | Substituent on Pyridine Ring | Product |

|---|---|---|

| 1 | Unsubstituted | 2-Pyridyl MIDA boronate |

| 2 | 6-Methyl | 6-Methyl-2-pyridyl MIDA boronate |

| 3 | 5-Methyl | 5-Methyl-2-pyridyl MIDA boronate |

| 4 | 4-Methyl | 4-Methyl-2-pyridyl MIDA boronate |

| 5 | 6-Methoxy | 6-Methoxy-2-pyridyl MIDA boronate |

| 6 | 6-Trifluoromethyl | 6-Trifluoromethyl-2-pyridyl MIDA boronate |

| 7 | 5-Trifluoromethyl | 5-Trifluoromethyl-2-pyridyl MIDA boronate |

| 8 | 4-Trifluoromethyl | 4-Trifluoromethyl-2-pyridyl MIDA boronate |

| 9 | 5-Bromo | 5-Bromo-2-pyridyl MIDA boronate |

| 10 | 3-Bromo | 3-Bromo-2-pyridyl MIDA boronate |

This table is based on findings reported in research on the synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. nih.gov

Another effective strategy for stabilizing 2-pyridineboronic acid is through complexation with N-phenyldiethanolamine. researchgate.netthermofisher.comthermofisher.com The resulting N-phenyldiethanolamine (PDEA) boronate is stabilized by the formation of an intramolecular dative bond between the nitrogen of the PDEA ligand and the boron atom. researchgate.net This coordination makes the boronate stable for prolonged storage. These stabilized boronates are competent partners in Suzuki-Miyaura cross-coupling reactions, although the reaction conditions may require optimization, sometimes involving copper co-catalysts, to achieve high yields. researchgate.net

Development of Modified Pyridineboronic Acid Precursors

Beyond forming stable esters, modifying the pyridine ring itself can improve the stability and reactivity profile of the boronic acid. The Lewis basic nitrogen atom in the 2-position of the pyridine ring can interfere with catalytic cycles, particularly in transition metal-catalyzed reactions, by binding to the metal center.

To mitigate this, pyridineboronic acid precursors with modified electronic properties have been developed. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom at the 6-position (e.g., 6-chloro-2-methoxypyridin-3-ylboronic acid) or the 2-position (e.g., 2-chloro-pyridinylboronic acid), can be beneficial. researchgate.netdergipark.org.tr These modifications reduce the Lewis basicity of the pyridine nitrogen, lessening its ability to inhibit the catalyst and leading to improved performance in asymmetric coupling reactions. researchgate.net

Green Chemistry Perspectives in 2-Pyridineboronic Acid Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical sciences, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of 2-pyridineboronic acid and its derivatives, green chemistry perspectives focus on overcoming the inherent instability of the parent acid while developing safer and more sustainable synthetic routes.

A significant challenge in the synthesis and application of 2-pyridineboronic acids is their notorious instability, which often leads to decomposition and low yields, thereby generating waste and precluding effective utilization. nih.gov From a green chemistry standpoint, a primary goal is the development of stable, easy-to-handle building blocks that serve as reliable surrogates for the unstable boronic acids. This approach minimizes waste from failed reactions and avoids the need for repeated synthesis of the target compound.

One of the most promising green chemistry strategies involves the use of N-methyliminodiacetic acid (MIDA) boronates as stable and effective surrogates for 2-heterocyclic boronic acids. nih.govacs.org MIDA boronates are air-stable, highly crystalline, and monomeric solids that are easy to purify, handle, and store, which contrasts sharply with the instability of the corresponding boronic acids. acs.org The MIDA ligand itself offers significant environmental benefits; it is biodegradable and considerably less expensive than organometallic reagents like n-butyllithium, which are often used in traditional boronic acid syntheses. nih.gov This makes MIDA boronates an environmentally friendly alternative to other organometallic reagents such as organostannanes. nih.govacs.org

A novel and efficient method for the synthesis of a wide range of 2-pyridyl MIDA boronates has been developed, which involves the direct transligation of 2-heterocyclic trialkoxyborate salts with MIDA at elevated temperatures. acs.org This procedure has been shown to be reproducible on both gram and decagram scales, a crucial factor for practical applications. nih.gov The method provides access to various substituted 2-pyridyl MIDA boronates, including those with both electron-donating and electron-withdrawing groups, which are valuable in drug discovery and materials science. nih.govacs.org

The synthesis of several 2-pyridyl MIDA boronates from their corresponding bromides demonstrates the versatility of this greener approach.

Table 1: Synthesis of Various 2-Pyridyl MIDA Boronates

| Entry | Precursor (2-Bromopyridine Derivative) | Product (2-Pyridyl MIDA Boronate) | Isolated Yield (%) |

|---|---|---|---|

| 1 | 2-Bromopyridine | 2-Pyridyl MIDA boronate | 59 |

| 2 | 2-Bromo-6-methylpyridine | 6-Methyl-2-pyridyl MIDA boronate | 65 |

| 3 | 2-Bromo-5-methylpyridine | 5-Methyl-2-pyridyl MIDA boronate | 71 |

| 4 | 2-Bromo-4-methylpyridine | 4-Methyl-2-pyridyl MIDA boronate | 75 |

| 5 | 2-Bromo-6-methoxypyridine | 6-Methoxy-2-pyridyl MIDA boronate | 64 |

| 6 | 2-Bromo-6-(trifluoromethyl)pyridine | 6-(Trifluoromethyl)-2-pyridyl MIDA boronate | 61 |

| 7 | 2-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2-pyridyl MIDA boronate | 68 |

| 8 | 2-Bromo-4-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)-2-pyridyl MIDA boronate | 72 |

Data sourced from research on a general method for the synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. nih.govacs.org

Beyond MIDA boronates, other stable derivatives such as N-phenyldiethanolamine boronates have been developed. mdpi.com These esters are also stable during prolonged storage and are commercially available, which aligns with green chemistry principles by providing ready-to-use, reliable reagents that reduce the need for fresh preparation and minimize potential decomposition. mdpi.com

Another important aspect of green chemistry in this field is the development of transition-metal-free synthetic protocols. researchgate.net While palladium-catalyzed cross-coupling reactions are powerful, they can lead to product contamination with residual metals, a significant concern in the synthesis of active pharmaceutical ingredients. researchgate.net Transition-metal-free C-H borylation and C-X (where X is a halogen) borylation of heteroaryl halides represent more environmentally benign and economically advantageous alternatives. researchgate.net Furthermore, the use of environmentally friendly reagents like ionic liquids in synthesis reactions is also being explored. fujifilm.com

Mechanistic Investigations of 2 Pyridineboronic Acid Reactivity

Protodeboronation Pathways and Control in Pyridineboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for many organoboronic acids, particularly under the conditions used for metal-catalyzed cross-coupling reactions. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridineboronic acid, the mechanisms of protodeboronation are complex and highly dependent on the reaction environment. wikipedia.org The instability of 2-pyridineboronic acid is a well-recognized challenge in synthetic chemistry. researchgate.net

Zwitterionic Intermediate Formation and Unimolecular Fragmentation

A key mechanistic feature distinguishing the reactivity of 2-pyridineboronic acid is its existence as a zwitterionic species under neutral pH conditions. wikipedia.org The speciation of basic heteroaromatic boronic acids is analogous to that of amino acids, with the pyridine (B92270) nitrogen being protonated and the boronic acid group being deprotonated. wikipedia.org This zwitterionic intermediate is responsible for the remarkably rapid rate of protodeboronation observed for 2-pyridineboronic acid at or near neutral pH. wikipedia.orgresearchgate.netresearchgate.net

The decomposition proceeds through a unimolecular fragmentation of the C–B bond within the zwitterion. wikipedia.org This pathway is exceptionally fast; studies have measured the half-life (t₀.₅) of 2-pyridineboronic acid to be approximately 25-50 seconds at 70°C and pH 7. researchgate.netresearchgate.net This inherent instability at neutral pH complicates its use in reactions like the Suzuki-Miyaura coupling, often leading to low yields of the desired product due to the rapid destruction of the boronic acid. wikipedia.orgresearchgate.net It is important to note that this rapid fragmentation via a zwitterionic intermediate is not a universal characteristic of all basic heteroaromatic boronic acids. wikipedia.org

Acid-Catalyzed Protodeboronation Mechanisms

In contrast to many simple arylboronic acids where acidic conditions promote protodeboronation, the addition of acid to solutions of 2-pyridineboronic acid can actually suppress its primary decomposition pathway. wikipedia.orgscholaris.ca The addition of H⁺ shifts the chemical equilibrium away from the highly reactive zwitterionic form. wikipedia.org Under sufficiently acidic conditions (e.g., pH 1-3), the pyridine nitrogen is protonated, but the boronic acid moiety remains in its neutral form, RB(OH)₂. This cationic species is significantly more stable against protodeboronation than the zwitterion. ljmu.ac.uk

While this shift in speciation attenuates the rapid unimolecular fragmentation, a slower, general acid-catalyzed protodeboronation mechanism can still occur. wikipedia.org This process, investigated in detail for other substituted aromatic boronic acids, typically involves a reaction between the neutral boronic acid and an acid. wikipedia.orgscholaris.ca However, for 2-pyridineboronic acid, this pathway is kinetically much less significant than the fragmentation of the zwitterion at neutral pH.

Base-Catalyzed Protodeboronation Mechanisms

Similar to the effect of acid, the addition of a base also attenuates the rapid protodeboronation of 2-pyridineboronic acid by shifting its speciation away from the reactive zwitterion. wikipedia.org In basic media (e.g., pH 11-13), the boronic acid group is deprotonated to form the corresponding anionic tetracoordinate boronate, [R-B(OH)₃]⁻. wikipedia.orgljmu.ac.ukacs.org This species is considerably more stable towards the specific unimolecular fragmentation pathway that dominates at neutral pH.

However, boronate species are susceptible to a base-catalyzed protodeboronation mechanism. wikipedia.org This pathway typically involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form the boronate, followed by a rate-limiting reaction of the boronate with water, which acts as the proton source. wikipedia.org For some electron-deficient arylboronates, mechanistic studies have identified competing pathways, including concerted ipso-protonation/C-B cleavage and unimolecular heterolysis of the boronate to a transient aryl anion. acs.org While the boronate of 2-pyridineboronic acid is more stable than its zwitterion, these base-promoted pathways can still lead to decomposition over time.

Influence of Reaction Conditions on Protodeboronation Kinetics

The rate of protodeboronation of 2-pyridineboronic acid is highly variable and can be controlled by careful manipulation of reaction conditions, primarily pH and the use of additives. wikipedia.org

The kinetics of protodeboronation for 2-pyridineboronic acid are fundamentally governed by its pH-dependent speciation. wikipedia.orgresearchgate.netljmu.ac.uk The relationship between pH and the reaction rate can be summarized by a pH-rate profile, which shows a maximum rate at neutral pH and significantly slower rates in strongly acidic or basic solutions. researchgate.netljmu.ac.uk This is a direct consequence of the concentration of the different species in solution:

Low pH: The compound exists as a cation, with a protonated pyridine ring. This form is relatively stable. ljmu.ac.uk

Neutral pH (pH ≈ pKa): The zwitterionic form is present in significant concentrations, leading to very rapid unimolecular fragmentation and a maximum rate of protodeboronation. wikipedia.orgresearchgate.netresearchgate.net

High pH: The compound exists as the anionic boronate, [R-B(OH)₃]⁻. This form is also significantly more stable than the zwitterion. wikipedia.org

Therefore, "pH-stability zones" exist where even notoriously unstable boronic acids like the 2-pyridyl system can be handled with minimized decomposition. ljmu.ac.uk

| Property | Value | Compound | Conditions | Reference |

| pKaH | 3.86 | 2-Pyridineboronic acid | 25 °C | ljmu.ac.uk |

| pKaH | 4.22 | 3-Pyridineboronic acid | 25 °C | ljmu.ac.uk |

| pKaH | 3.82 | 4-Pyridineboronic acid | 25 °C | ljmu.ac.uk |

| Half-life (t₀.₅) | ≈ 25-50 seconds | 2-Pyridineboronic acid | pH 7, 70 °C, 1:1 H₂O/1,4-dioxane | researchgate.net, researchgate.net |

| Half-life (t₀.₅) | > 1 week | 3- and 4-Pyridineboronic acid | pH 12, 70 °C, 1:1 H₂O/1,4-dioxane | researchgate.net, researchgate.net |

Table 1: Selected pKa and kinetic data for pyridineboronic acids.

Metal additives can have a profound, though sometimes complex, influence on the stability of 2-pyridineboronic acid. For many simple arylboronic acids, certain metal ions are known to catalyze protodeboronation, with an observed effectiveness order of Cu(II) > Pb(II) > Ag(I) > Cd(II) > Zn(II). wiley-vch.de

However, in the specific case of 2-pyridineboronic acid, Lewis acid additives such as copper and zinc salts can attenuate or slow down the rapid protodeboronation that occurs via zwitterionic fragmentation. researchgate.netresearchgate.net This stabilizing effect is likely due to the coordination of the metal ion to the pyridine nitrogen, which prevents the formation of the highly reactive zwitterionic intermediate. The use of copper salts has been noted as essential for improving outcomes in some Suzuki-Miyaura coupling reactions involving 2-pyridyl boronates, and this effect may be attributable to this stabilization. researchgate.netresearchgate.netmdpi.com

Mitigation Strategies for Undesired Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that plagues cross-coupling reactions involving boronic acids, particularly the notoriously unstable 2-pyridineboronic acid. wikipedia.orgresearchgate.net The propensity for 2-pyridineboronic acid to undergo rapid protodeboronation, especially under neutral pH conditions, is attributed to the formation of a zwitterionic intermediate which facilitates the unimolecular fragmentation of the C-B bond. wikipedia.org This inherent instability necessitates the development of strategies to minimize this undesired pathway and enhance the efficiency of coupling reactions. wikipedia.orgnih.gov

A primary strategy to combat protodeboronation is the development of highly efficient catalytic systems that promote rapid catalytic turnover. wikipedia.org By accelerating the rate of the desired cross-coupling reaction, the competing protodeboronation pathway is kinetically disfavored. wikipedia.org Catalyst design focuses on ligands that can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have demonstrated high activity in the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov The choice of ligand can be crucial, as some phosphine ligands can lead to aryl-aryl exchange, an undesirable side reaction. researchgate.net Judicious selection of the phosphine ligand can minimize this exchange by-product. researchgate.net Furthermore, additives such as copper salts have been shown to be essential in some systems, although their precise role in improving reaction efficacy versus the use of stabilized boronates is a subject of investigation. researchgate.net

A highly effective approach to circumvent the instability of 2-pyridineboronic acid is the "slow release" strategy. wikipedia.orgacs.org This method involves the use of stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, which act as protecting groups. wikipedia.orgnih.gov These derivatives are stable to storage and handling and, under the reaction conditions, slowly hydrolyze to release the active boronic acid in low concentrations. acs.orgnih.gov This controlled release ensures that the concentration of the unstable boronic acid remains low throughout the reaction, thereby minimizing its decomposition via protodeboronation while still allowing for efficient transmetalation with the palladium catalyst. acs.org

The efficacy of this strategy is dependent on balancing the rate of boronic acid release with the rate of catalytic turnover. nih.gov MIDA boronates, for example, hydrolyze under basic conditions to liberate the corresponding boronic acid. nih.gov This slow release has proven instrumental in the successful cross-coupling of otherwise challenging 2-heterocyclic boronic acids. nih.gov Similarly, aryl-BF3K reagents are believed to function via a slow-release mechanism, where the borate (B1201080) hydrolyzes in situ to the active boronic acid. nih.gov

| Boronic Acid Derivative | Release Mechanism | Key Features |

| N-methyliminodiacetic acid (MIDA) boronates | In situ hydrolysis under basic conditions | Air-stable, allows for slow release of boronic acid. nih.gov |

| Organotrifluoroborates (aryl-BF3K) | In situ hydrolysis | Efficacy relies on balancing hydrolysis rate with catalyst turnover. nih.gov |

| N-phenyldiethanolamine (PDEA) boronates | Stabilized by an intramolecular N-B dative bond | Stable to prolonged storage. researchgate.netnih.gov |

This table summarizes key boronic acid derivatives used in the "slow release" strategy.

The susceptibility of 2-pyridineboronic acid to protodeboronation can be significantly influenced by the presence of organic substituents on the pyridine ring. nih.gov Electron-withdrawing substituents at the 6-position of the pyridine ring have been shown to have a dual beneficial effect. nih.gov Firstly, they can lower the pH range in which protodeboronation occurs. nih.gov Secondly, and perhaps more importantly, they can sterically hinder the coordination of the pyridyl nitrogen to the palladium center, an interaction that can inhibit catalytic activity. nih.gov This steric hindrance leads to noticeably higher yields in cross-coupling reactions with 6-substituted 2-pyridyl nucleophiles. nih.gov Computational data further supports that an electronegative group in the 6-position promotes cross-coupling by reducing the rate of protodeboronation of the in situ formed 2-pyridylboronic acids. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation Processes

Suzuki-Miyaura Cross-Coupling Reactions Involving 2-Pyridineboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. nih.gov However, the application of this powerful reaction to 2-pyridineboronic acid is notoriously challenging due to the compound's inherent instability and poor reactivity. nih.gov The synthesis of pyridine-containing biaryls, particularly unsymmetrical 2,2'-bis-pyridines, remains a significant hurdle. nih.gov

The primary challenges in the Suzuki-Miyaura coupling of 2-pyridineboronic acid stem from two main factors: the slow rate of transmetalation of the electron-deficient heteroaryl boron derivative and its rapid decomposition via protodeboronation. nih.gov These issues often lead to moderate to poor yields, a limited scope of compatible aryl or heteroaryl electrophiles, and the need for substrate-specific optimization. nih.gov

Several strategies have been developed to address these challenges. The "slow-release" protocol using MIDA boronates has emerged as a general solution for handling unstable boronic acids, including 2-pyridyl derivatives. acs.orgnih.gov By slowly generating the reactive boronic acid in situ, its decomposition is minimized. nih.gov However, even with this strategy, the cross-coupling of 2-pyridyl MIDA boronate can remain difficult, particularly with deactivated aryl chlorides. nih.gov

Further optimization has led to modified reaction conditions, such as the use of isopropyl alcohol as a cosolvent and the addition of substoichiometric amounts of copper(II) acetate (B1210297), which have shown some effectiveness with activated aryl chlorides. nih.gov The development of highly active catalyst systems, as discussed previously, is also crucial for promoting the desired coupling over protodeboronation. nih.gov For instance, catalyst systems based on Pd₂dba₃ and specific phosphine or phosphite ligands have proven effective for the coupling of lithium triisopropyl 2-pyridylboronates with a range of aryl and heteroaryl bromides and chlorides. nih.gov

The choice of the boron reagent itself is also a key consideration. While 2-pyridineboronic acid is unstable, its corresponding esters, such as the pinacol (B44631) ester, exhibit greater stability. arkat-usa.org The development of air- and water-stable 2-pyridylboronic esters has been a significant advancement in the field. arkat-usa.org

| Challenge | Solution | Example |

| Rapid Protodeboronation | "Slow Release" Strategy | Use of N-methyliminodiacetic acid (MIDA) boronates. acs.orgnih.gov |

| Slow Transmetalation | Highly Active Catalysts | Catalysts based on phosphite or phosphine oxide ligands. nih.gov |

| Reagent Instability | Use of Stable Derivatives | Employing 2-pyridinylboronic esters instead of the acid. arkat-usa.org |

| Inhibitory Catalyst-Substrate Interaction | Steric Hindrance | Introduction of substituents at the 6-position of the pyridine ring. nih.gov |

This table outlines the major challenges in the Suzuki-Miyaura coupling of 2-pyridineboronic acid and the corresponding solutions.

Ligand Design and Catalyst Systems for Efficient Coupling

The Suzuki-Miyaura cross-coupling of 2-pyridineboronic acid and its derivatives is notoriously challenging due to several factors. The electron-deficient nature of the pyridine ring slows the rate of transmetalation, and the compound itself is often unstable, prone to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source. nih.govmdpi.comresearchgate.netwikipedia.org Consequently, the development of highly active and specialized catalyst systems is crucial for achieving efficient coupling.

A primary strategy to overcome these challenges involves the design of specific ligands and the use of stable 2-pyridylboron surrogates. Early methods often struggled, yielding modest results. However, significant progress has been made through the use of palladium catalysts combined with tailored phosphine ligands or by employing N-heterocyclic carbenes (NHCs). For instance, catalysts based on phosphite or phosphine oxide ligands have shown high activity in the coupling of 2-pyridyl boron derivatives with aryl bromides. nih.gov Similarly, imidazolium (B1220033) salts have been used as ligands for palladium catalysts, achieving high turnover numbers in the coupling of pyridylboronic acids. mdpi.com

To counter the inherent instability of 2-pyridineboronic acid, more stable derivatives have been developed. 2-Pyridineboronic acid N-phenyldiethanolamine ester is a notable example; it is stable enough for prolonged storage and is commercially available. mdpi.combeilstein-journals.org Coupling reactions with this ester, using catalysts like PdCl₂(PPh₃)₂, have been successful in producing 2,2'-bipyridine (B1663995) structures. mdpi.combeilstein-journals.org Another effective approach is the use of lithium triisopropyl 2-pyridylboronates, which, when coupled with a Pd₂dba₃/phosphine oxide catalyst system, efficiently react with a range of electron-poor, neutral, and electron-rich aryl bromides. nih.gov

The choice of ligand is critical and can influence not only yield but also side reactions. In reactions using N-phenyldiethanolamine stabilized 2-pyridylboronate, significant aryl-aryl exchange from phosphine ligands has been observed, leading to impurities. researchgate.net This issue can be minimized by carefully selecting the phosphine ligand. researchgate.net The development of highly effective biaryl monophosphine ligands, such as SPhos, has also advanced the field, enabling the coupling of challenging substrates like heteroaryl chlorides. acs.org

Table 1: Selected Catalyst Systems for Coupling with 2-Pyridylboron Reagents

| Catalyst Precursor | Ligand/Additive | Boron Reagent | Coupling Partner | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Diaryl or Dialkyl Phosphine Oxide | Lithium triisopropyl 2-pyridylboronate | Aryl Bromides/Chlorides | 2-Arylpyridines | nih.govresearchgate.net |

| PdCl₂(PPh₃)₂ | - | 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridines | 2,2'-Bipyridines | mdpi.compreprints.org |

| Pd(OAc)₂ | Imidazolium Salt | 3- and 4-Pyridylboronic acids | Aryl Halides | 3- and 4-Arylpyridines | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-5-bromo-3-pyridine boronic acid | 3,5-Dichloropyridazine (B104411) | Heterobiaryl | rsc.org |

| Pd₂(dba)₃ | SPhos | Pyridine Boronic Acids | Aryl/Heteroaryl Chlorides | Heterobiaryls | acs.org |

This table is not exhaustive and represents selected examples from the literature.

Mechanistic Insights into Transmetalation Steps

The transmetalation step is a fundamental process in the catalytic cycle of the Suzuki-Miyaura reaction, involving the transfer of the organic group from the boron atom to the palladium(II) complex. rsc.org For 2-pyridineboronic acid, this step is particularly problematic and is often the rate-limiting factor, competing with the undesired protodeboronation pathway. nih.govwikipedia.org

Mechanistic studies have revealed that the speciation of heteroaromatic boronic acids containing a basic nitrogen, like 2-pyridineboronic acid, is analogous to that of amino acids. wikipedia.org Under neutral pH conditions, it can exist as a zwitterionic species. This zwitterion is implicated in the rapid protodeboronation of 2-pyridineboronic acid through a proposed unimolecular fragmentation of the C-B bond, a pathway that circumvents the need for an external proton source and contributes to its notorious instability. wikipedia.orgresearchgate.net

For a productive transmetalation to occur, the boronic acid typically reacts with a base (like OH⁻) to form a more nucleophilic tetracoordinate boronate species ([R-B(OH)₃]⁻). rsc.orgeie.gr This "ate" complex is more reactive towards the palladium(II) center than the neutral, trigonal boronic acid. The catalytic cycle involves the transmetalation of the aryl group from this boronate to a Pd(II) complex, which is formed after the initial oxidative addition of an aryl halide to the Pd(0) catalyst. rsc.org This step regenerates the base and produces an organopalladium(II) intermediate, which then undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst. rsc.orgst-andrews.ac.uk

Selective Formation of Biaryl and Heterobiaryl Scaffolds

The selective synthesis of biaryl and heterobiaryl compounds containing a 2-pyridyl moiety is a key application of 2-pyridineboronic acid and its derivatives, driven by the prevalence of these scaffolds in pharmaceuticals and functional materials. nih.govresearchgate.net The Suzuki-Miyaura reaction is a powerful tool for this purpose, though its application to 2-pyridyl substrates requires carefully optimized conditions to achieve selectivity and good yields. mdpi.comrsc.org

The formation of unsymmetrical 2,2'-bipyridines, for example, has historically been challenging. researchgate.net The use of stabilized boron reagents is a common and effective strategy. The N-phenyldiethanolamine ester of 2-pyridineboronic acid has been successfully coupled with various bromopyridines to afford 2,2'-bipyridine products in good yields. mdpi.compreprints.org Similarly, the coupling of lithium triisopropyl 2-pyridylboronates with a variety of functionalized aryl bromides—including electron-rich, electron-poor, and ortho-substituted systems—has been achieved using a Pd₂dba₃/phosphine oxide catalyst, demonstrating broad applicability. nih.gov

Site-selectivity is a critical consideration when polyhalogenated heteroaryl compounds are used as coupling partners. The outcome of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in the reaction of 3,5-dichloropyridazine with a substituted pyridine boronic acid, coupling occurs selectively at the C3 position using a Pd(PPh₃)₄ catalyst. rsc.org The inherent electronic and steric properties of the substrates play a significant role, but ligand properties, such as the Tolman cone angle, can also influence the regioselectivity of the oxidative addition step, thereby directing the site of C-C bond formation. rsc.org

The development of robust synthetic methods has enabled the construction of complex molecular architectures. For example, new pyridinylboronic acids have been synthesized and used in Suzuki reactions with various heteroaryl halides to create novel heterobiaryl compounds, which can serve as precursors for biologically active molecules. dergipark.org.trdergipark.org.tr Challenges remain, particularly in reactions involving substrates where the desired coupling site is sterically hindered or electronically disfavored, but ongoing research continues to expand the toolkit for the selective synthesis of these valuable scaffolds.

Table 2: Examples of Selectively Formed Biaryl and Heterobiaryl Scaffolds

| 2-Pyridylboron Reagent | Coupling Partner | Catalyst System | Product Scaffold | Reference(s) |

|---|---|---|---|---|

| Lithium triisopropyl 2-pyridylboronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 2 | 2-(4-cyanophenyl)pyridine | nih.gov |

| 2-Pyridineboronic acid N-phenyldiethanolamine ester | 2-Bromopyridine (B144113) | PdCl₂(PPh₃)₂ | 2,2'-Bipyridine | mdpi.compreprints.org |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | 2-Chloropyrimidine | Pd(PPh₃)₄ | 2-(6-Chloro-2-methoxypyridin-3-yl)pyrimidine | dergipark.org.tr |

| 2-Ethoxypyridin-3-ylboronic acid | 2-Chloro-6-methylpyridine | Pd(PPh₃)₄ | 3-(2-Ethoxypyridin-3-yl)-6-methylpyridine | dergipark.org.tr |

| 2-Pyridyl MIDA boronate | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | 2,2'-Bipyridine | nih.gov |

This table provides illustrative examples and is not an exhaustive list.

Alternative Coupling Methodologies

While the Suzuki-Miyaura reaction is the most prominent cross-coupling method utilizing organoboron compounds, several alternative methodologies exist for the synthesis of biaryl and heterobiaryl structures that can circumvent the challenges associated with the stability and reactivity of 2-pyridineboronic acid. mdpi.comgoogle.com These methods often employ different organometallic reagents in place of boronic acids.

Among the classic alternatives, the Negishi and Stille couplings are widely used. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of bipyridines, 2-pyridylzinc halides can be coupled with bromopyridines in the presence of catalysts like Pd(dba)₂ with an appropriate phosphine ligand (e.g., XPhos) or a stable precatalyst like PdBr(Ph)(PPh₃)₂. mdpi.com

Stille Coupling: This method utilizes organotin reagents (stannanes) as the nucleophilic partner. The coupling of 2-stannylpyridines with bromopyridines, catalyzed by complexes such as PdCl₂(PPh₃)₂, provides an effective route to bipyridine derivatives. mdpi.com However, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds used as reactants and byproducts. mdpi.comresearchgate.net

More recent innovations have sought to identify novel coupling partners that are more stable and less toxic than traditional organometallics. One such development is the use of heteroaromatic sulfinates. Sodium pyridine-2-sulfinate has emerged as a chemically stable and effective alternative to 2-pyridineboronic acid. tcichemicals.com It can participate in palladium-catalyzed cross-coupling reactions with a variety of (hetero)aryl halides to form the desired C-C bonds. Furthermore, these sulfinate salts can also be utilized in transition-metal-free coupling reactions with Grignard reagents, offering a complementary synthetic approach. tcichemicals.com These alternative methodologies provide a broader range of options for chemists, allowing for the selection of the most suitable reaction based on substrate scope, functional group tolerance, and practical considerations like reagent stability and toxicity. google.com

Reaction Pathways Leading to Dihydropyridine (B1217469) and Piperidine (B6355638) Derivatives

Beyond aromatic cross-coupling reactions, pyridine boronic esters are valuable intermediates for the synthesis of non-aromatic, sp³-rich heterocyclic scaffolds such as dihydropyridines and piperidines. nih.govescholarship.org These dearomatization reactions convert flat, aromatic pyridines into more complex, three-dimensional structures that are of significant interest in medicinal chemistry. nih.govbris.ac.uk The general strategy involves the activation of the pyridine ring, followed by the addition of a nucleophile to generate a dihydropyridine boronic ester, which can then be isolated or subjected to further transformations. nih.govnih.gov

Acylating Agent Activation of Pyridine Boronic Esters

A key step in the dearomatization pathway is the activation of the pyridine ring within a pyridine boronic ester. nih.govresearchgate.net This is typically achieved by reacting the pyridine boronic ester with an acylating agent. escholarship.orgnih.gov The nitrogen atom of the pyridine acts as a nucleophile, attacking the acylating agent to form a highly electrophilic N-acylpyridinium salt intermediate. bris.ac.uk

Commonly used acylating agents include chloroformates, such as 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), and anhydrides, like di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govbris.ac.ukacs.org This N-acylation step serves two critical purposes: it breaks the aromaticity of the pyridine ring and significantly increases its electrophilicity. The resulting activated pyridinium (B92312) species is now highly susceptible to nucleophilic attack at the C2 or C4 positions, setting the stage for the formation of new carbon-carbon bonds and the generation of a stable dihydropyridine product. nih.govbris.ac.uk

Organometallic Reagent Addition and Subsequent Transformations

Following activation by an acylating agent, the resulting N-acylpyridinium boronic ester readily reacts with a range of organometallic reagents. nih.govnih.govresearchgate.net Nucleophiles such as organolithium (RLi) and Grignard (RMgX) reagents add to the activated pyridine, typically at the C4 or C2 position, to form a dihydropyridine boronic ester intermediate. nih.govacs.org This sequence allows for the efficient construction of substituted dihydropyridines from simple pyridine precursors. nih.gov A wide variety of primary, secondary, and tertiary alkyl, as well as aryl and alkynyl, organometallic reagents have been successfully employed in this transformation. nih.gov

These dihydropyridine boronic ester intermediates are versatile synthetic building blocks. nih.gov They can be isolated or used directly in subsequent reactions. For example:

Aromatization: Treatment of the dihydropyridine intermediate with an oxidant or base can lead to the formation of a substituted pyridine. nih.gov

Hydrogenation: The C=C double bonds in the dihydropyridine ring can be selectively reduced. Hydrogenation can yield tetrahydropyridine (B1245486) or fully saturated piperidine boronic esters, often with high stereocontrol. nih.gov For instance, hydrogenation in the presence of an acidic resin can yield tetrahydropyridines, while longer reaction times can produce piperidines. nih.gov

Oxidation: The carbon-boron bond can be oxidized, for example with a peroxide, to install a hydroxyl group and form tertiary alcohols. nih.gov

This two-step sequence of activation and organometallic addition provides a powerful and flexible pathway to access valuable dihydropyridine and piperidine scaffolds from readily available pyridine boronic esters. nih.govescholarship.org

Table 3: Synthesis of Dihydropyridines via Activation and Organometallic Addition

| Pyridine Boronic Ester | Activating Agent | Organometallic Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| 4-Pyridineboronic acid pinacol ester | Benzoyl Chloride | t-BuLi | N-Benzoyl-4-tert-butyl-1,4-dihydropyridine boronic ester | nih.gov |

| 4-Pyridineboronic acid pinacol ester | Ethyl Chloroformate | n-BuLi | N-Carbethoxy-4-butyl-1,4-dihydropyridine boronic ester | nih.gov |

| Pyridine boronic ester | Troc-Cl | sec-BuLi | 2-sec-Butyl-dihydropyridine derivative | acs.org |

| 4-Pyridineboronic acid pinacol ester | Boc₂O | PhLi | N-Boc-4-phenyl-1,4-dihydropyridine boronic ester | nih.gov |

| Pyridine boronic ester | Troc-Cl | (CH₃)₂C(OH)C≡CLi | Alkynyl-substituted dihydropyridine derivative | nih.gov |

This table showcases the general transformation and is based on reported reaction types.

Computational and Theoretical Chemistry of 2 Pyridineboronic Acid

Electronic Structure and Conformation Analysis

The spatial arrangement of the boronic acid group [-B(OH)₂] relative to the pyridine (B92270) ring dictates the molecule's conformational landscape. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in exploring this landscape.

DFT has become a standard tool for investigating the conformational stability of boronic acids. For pyridineboronic acids and their derivatives, calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-31G(d) or more extensive ones like 6-311++G(d,p), to accurately model the electronic structure and energy. researchgate.netnih.gov These studies involve optimizing the geometry of possible conformers to locate the minima on the potential energy surface.

The primary focus of these conformational studies is the rotation around the Carbon-Boron (C-B) bond and the orientation of the two hydroxyl (-OH) groups of the boronic acid moiety. This analysis is crucial as the conformational preferences have a direct impact on the molecule's reactivity, crystal packing, and biological interactions.

For arylboronic acids, including derivatives of pyridineboronic acid, four primary conformers are typically identified based on the orientation of the two hydroxyl groups relative to the plane of the aromatic ring. These are designated as cis-cis (cc), cis-trans (ct), trans-cis (tc), and trans-trans (tt). nih.govdergipark.org.tr

Computational studies on analogous compounds, such as diindolylmethane phenylboronic acids and 2-fluoro-4-pyridineboronic acid, have shown that there are small but significant energy differences between these conformers. researchgate.netnih.gov The cis-trans (ct) conformer is frequently identified as the most stable configuration in the gas phase for many boronic acids. nih.gov For instance, in a study on 2-fluoro-4-pyridineboronic acid, the TC conformer was found to be the most stable, with the relative populations of other conformers being significantly lower. researchgate.net This preference is often attributed to the formation of stabilizing intramolecular interactions.

Table 1: Illustrative Conformational Energy Data for a Related Boronic Acid (2-Fluoro-4-Pyridineboronic Acid)

| Conformer | Relative Energy (kJ/mol) | Relative Population (%) |

| TC | 0.0 | 70.0 |

| CT | 2.5 | 28.0 |

| TT | 2.9 | 1.5 |

| CC | 16.3 | 0.06 |

| Data derived from a DFT study on 2-fluoro-4-pyridineboronic acid and is presented for illustrative purposes of the methodology. researchgate.net |

The conformational preferences in 2-pyridineboronic acid are strongly influenced by the potential for intramolecular hydrogen bonding. A key interaction is the hydrogen bond that can form between one of the hydroxyl protons of the boronic acid group and the nitrogen atom of the pyridine ring (O-H···N). This type of interaction is a critical factor in stabilizing specific conformers. nih.gov

In addition to the O-H···N bond, another intramolecular hydrogen bond can occur between the two hydroxyl groups of the boronic acid moiety itself (O-H···O). researchgate.net The presence and strength of these hydrogen bonds are dependent on the specific conformer. For example, the trans-cis (tc) conformer of 2-fluoro-4-pyridineboronic acid is stabilized by an O-H···O bond and an additional interaction with the fluorine substituent. researchgate.net For 2-pyridineboronic acid, the interplay between the O-H···N and O-H···O hydrogen bonds is the determining factor for the geometry of the most stable conformer. The formation of a stable five or six-membered ring through hydrogen bonding significantly lowers the energy of that conformer, making it the predominant species. d-nb.info

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data.

Theoretical calculations of NMR chemical shifts are highly valuable for assigning experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for computing ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are often performed on the most stable conformer identified through energetic analysis.

For 2-substituted pyridines, the chemical shifts are sensitive to the nature of the substituent at the C2 position. acs.org The boronic acid group acts as an electron-withdrawing substituent, which influences the electron density around the carbon and hydrogen atoms of the pyridine ring, thereby affecting their chemical shifts. Comparing the computed shifts with experimental data helps confirm the molecular structure and its predominant conformation in solution.

Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Substituted Pyridines

| Substituent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| -H | 150.6 | 124.5 | 136.4 | 124.5 | 150.6 |

| -CH₃ | 159.4 | 123.4 | 136.5 | 121.7 | 149.8 |

| -CN | 133.5 | 129.5 | 137.9 | 126.5 | 151.7 |

| -Br | 143.1 | 129.0 | 139.9 | 124.7 | 151.2 |

| This table provides reference experimental data for related compounds to illustrate substituent effects on the pyridine ring. acs.org |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. To improve the agreement with experimental data, these calculated frequencies are often scaled using specific factors to account for anharmonicity and other systematic errors. dergipark.org.tr

A Normal Coordinate Analysis (NCA) based on the calculated force constants allows for the detailed assignment of each vibrational mode. researchgate.netijera.com This analysis helps to understand the nature of the vibrations, such as C-C and C-N stretching modes within the pyridine ring, as well as vibrations characteristic of the boronic acid group, like B-O and O-H stretching and bending modes. dnrcollege.org For example, the B-O asymmetric stretching vibration is typically observed in the 1330–1390 cm⁻¹ region for phenylboronic acids. dnrcollege.org The analysis of O-H stretching frequencies is particularly important as it provides direct evidence of hydrogen bonding; intramolecularly bonded O-H groups exhibit broader and lower frequency bands compared to free O-H groups. d-nb.info

Infrared (IR) and Raman Spectral Correlation with Theoretical Data

The vibrational properties of pyridineboronic acids have been a subject of detailed investigation, leveraging the synergy between experimental spectroscopy and computational methods. Theoretical calculations, primarily using Density Functional Theory (DFT) at the B3LYP level with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), have proven to be invaluable for assigning the experimental infrared (IR) and Raman spectra of these molecules. researchgate.netnih.gov

For the related 3- and 4-pyridineboronic acids, studies have shown that a single stable conformation is predicted by these theoretical models. researchgate.netnih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, show excellent agreement with the experimental IR and Raman bands recorded in the solid phase. researchgate.netnih.gov This correlation allows for a detailed and reliable assignment of the observed vibrational modes. researchgate.net

In a study on 2-fluoro-4-pyridineboronic acid, FT-IR and Raman spectra were recorded and analyzed with the aid of DFT calculations (B3LYP/6-311++G(d,p)). researchgate.net The calculated wavenumbers and IR intensities of the most stable conformer were found to be in good similarity with the experimentally observed spectra. researchgate.net A normal coordinate analysis (NCA) was also performed using the calculated force constants to precisely assign the observed IR bands. researchgate.net Similar computational approaches have been successfully applied to other related boronic acids, such as pentafluorophenylboronic acid and 3,4-dichlorophenylboronic acid, demonstrating the robustness of this combined experimental and theoretical approach. researchgate.netgoogle.com

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Pyridineboronic Acid Derivatives

| Vibrational Mode | 3-Pyridineboronic Acid (Experimental) | 3-Pyridineboronic Acid (Theoretical) | 4-Pyridineboronic Acid (Experimental) | 4-Pyridineboronic Acid (Theoretical) |

| O-H Stretch | ~3300 | Scaled values correlate well | ~3300 | Scaled values correlate well |

| C-H Stretch (Aromatic) | 3050-3100 | Scaled values correlate well | 3050-3100 | Scaled values correlate well |

| C=C/C=N Ring Stretch | 1600-1400 | Scaled values correlate well | 1600-1400 | Scaled values correlate well |

| B-O Stretch | ~1350 | Scaled values correlate well | ~1350 | Scaled values correlate well |

Reactivity and Stability Modeling

Theoretical Prediction of Acidity (pKa Values)

Computational methods have emerged as powerful tools for predicting the acidity (pKa) of boronic acids, including 2-pyridineboronic acid. These predictions are crucial for understanding their reactivity and behavior in different chemical environments. researchgate.net

One common approach involves calculating the relative pKa values using a reference molecule, such as methylboronic acid. researchgate.net High-level quantum mechanical calculations, like those at the MP2/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory for the gas phase, are employed. researchgate.net To account for the significant role of the solvent, the polarized continuum model (PCM) is often used. researchgate.net This methodology has shown good agreement between theoretical and experimental pKa values for a series of boronic acids, with an average error of less than 1.2 pKa units. researchgate.net

The acidity of pyridineboronic acids is influenced by the position of the boronic acid group. For instance, 2-, 3-, and 4-pyridyl boronic acids exhibit pKaH values (for the protonation of the pyridine nitrogen) of 3.86, 4.22, and 3.82, respectively, at 25 °C. ljmu.ac.uk These values are slightly lower than that of pyridine itself (pKaH = 4.38), indicating that the boronic acid group generally decreases the basicity of the pyridine ring. ljmu.ac.uk

Computational studies have also highlighted the importance of substituent effects on acidity. Electron-withdrawing groups tend to increase the acidic strength of boronic acids, while electron-releasing groups have the opposite effect. researchgate.net This trend is a key factor in the design and application of these compounds.

Table 2: Experimental pKaH Values of Pyridyl Boronic Acids at 25 °C

| Compound | pKaH |

| 2-Pyridyl boronic acid | 3.86 |

| 3-Pyridyl boronic acid | 4.22 |

| 4-Pyridyl boronic acid | 3.82 |

| Pyridine (for comparison) | 4.38 |

Data sourced from Hall et al. (2008). ljmu.ac.uk

Natural Bond Orbital (NBO) Analysis for Electronic Effects

Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insights into the electronic structure of molecules, including charge distribution, hybridization, and donor-acceptor interactions. uni-muenchen.denumberanalytics.com This analysis is particularly useful for understanding the electronic effects that govern the reactivity and stability of 2-pyridineboronic acid.

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (bonds, lone pairs, and core orbitals). uni-muenchen.de For boronic acids, NBO analysis has been used to investigate the nature of the O-H bonds, which are found to have a significant electrovalency character. researchgate.net

This method is also employed to elucidate the electronic factors influencing acidity. By examining the charge distribution and orbital interactions, NBO analysis can rationalize the observed trends in pKa values upon substitution. researchgate.net For example, the analysis can quantify the electron-withdrawing or electron-donating effects of substituents on the pyridine ring and the boronic acid moiety. researchgate.net

Furthermore, NBO analysis helps in understanding intermolecular interactions. The second-order perturbation theory analysis within the NBO framework can estimate the stabilization energies associated with donor-acceptor interactions, such as those involved in hydrogen bonding. dergipark.org.tr This provides a quantitative measure of the strength of these interactions, which are crucial for the formation of supramolecular structures.

Table 3: Illustrative NBO Analysis Data for a Generic Boronic Acid

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ(B-C) | Varies |

| LP (O) | σ(O-H) | Varies |

| π (Ring) | σ*(B-C) | Varies |

Note: This table is for illustrative purposes. E(2) represents the stabilization energy associated with the donor-acceptor interaction. Actual values are dependent on the specific molecule and computational level.

Potential Energy Surface Scans for Rotational Barriers and Reaction Pathways

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.io This method is instrumental in identifying stable conformers, transition states, and reaction pathways. muni.cz

For molecules with rotatable groups, such as the hydroxyl groups in 2-pyridineboronic acid, PES scans can be used to determine the barriers to internal rotation. researchgate.netresearchgate.net In a study of 2-fluoro-4-pyridineboronic acid, a PES scan was employed to estimate the rotational barrier of the OH groups around the C-B bond. researchgate.net This analysis helps in understanding the conformational flexibility of the molecule and the relative populations of different conformers at a given temperature. researchgate.netresearchgate.net

PES scans are also crucial for modeling reaction pathways. By systematically changing the coordinates corresponding to a reaction, one can map out the energy profile, locate the transition state, and calculate the activation energy. acs.org For instance, in the context of reactions involving 2-pyridineboronic acid, such as cross-coupling reactions, PES scans can help elucidate the mechanism by identifying key intermediates and transition structures. nih.gov

The results of PES scans are often visualized as energy profiles or contour plots, which provide a clear picture of the energetic landscape of the molecule or reaction system. muni.cz These theoretical insights are invaluable for interpreting experimental observations and for designing new molecules with desired properties and reactivity.

Intermolecular Interactions and Supramolecular Assembly Prediction

Theoretical Characterization of Hydrogen Bonding Networks

The boronic acid functional group is a versatile building block in crystal engineering and supramolecular chemistry due to its ability to form robust hydrogen bonds. acs.orgresearchgate.net Theoretical calculations play a pivotal role in characterizing and predicting the hydrogen-bonding networks that govern the self-assembly of 2-pyridineboronic acid and its derivatives into well-defined supramolecular architectures. acs.orgresearchgate.net

Computational studies, often using DFT methods, can predict the geometry and strength of hydrogen bonds. researchgate.netnih.gov For instance, in the solid state, pyridineboronic acids can form dimers through hydrogen bonding between the boronic acid groups. researchgate.net Theoretical calculations can elucidate the stability of these dimers and other hydrogen-bonded motifs.

In the case of protonated pyridine-boronic acid dimers, theoretical analysis has been used to understand the stability of these cation-cation complexes in the gas phase and in the presence of solvent and counterions. researchgate.net These studies reveal that even though the gas-phase dimers have positive binding energies, they exist as local minima, and the inclusion of environmental effects leads to stable structures. researchgate.net

Furthermore, computational methods can predict the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) hydrogen-bonded networks. acs.org These predictions are crucial for the rational design of crystalline materials with specific topologies and properties. The interplay of various hydrogen-bonding synthons, such as B(OH)₂···Cl₂Pt⁻ and B(OH)₂···(HO)₂B, has been characterized in complexes of pyridineboronic acids with metal salts. acs.org

Table 4: Common Hydrogen Bonding Synthons in Pyridineboronic Acid Assemblies

| Donor | Acceptor | Synthon Type |

| O-H (Boronic Acid) | O (Boronic Acid) | Homodimer |

| O-H (Boronic Acid) | N (Pyridine) | Heterodimer |

| N⁺-H (Pyridinium) | Cl⁻ (Counterion) | Charge-Assisted |

| O-H (Boronic Acid) | Cl⁻ (Counterion) | Charge-Assisted |

This table illustrates common hydrogen bonding patterns observed in the crystal structures of pyridineboronic acid derivatives.

Protonated Pyridine-Boronic Acid Dimer Stability and Dissociation Profiles

Theoretical studies reveal that protonated pyridine-boronic acid dimers can exist in the solid phase, a phenomenon that seemingly defies the expected repulsive coulombic forces between the two cationic moieties. rsc.orgrsc.orgresearchgate.net Computational analysis using M06-2X/6-311++G(3df,2pd) electronic structure calculations has been instrumental in understanding the stability of these cation-cation systems. rsc.orgrsc.orgresearchgate.net

In the gas phase, a metastable minimum has been identified for the protonated dimers of 2-, 3-, and 4-pyridineboronic acid. rsc.orgresearchgate.net Although these charged dimers exhibit positive binding energies in the gas phase, they are considered local minima because a significant energy barrier prevents their spontaneous dissociation. rsc.orgrsc.org This dissociation barrier is reported to be between 16 and 19 kJ mol⁻¹. rsc.orgrsc.orgresearchgate.net The dissociation profile demonstrates that the barrier to spontaneous dissociation increases in the order of 2- < 3- < 4-pyridineboronic acid. rsc.orgresearchgate.net